2,3-Dihydro-5h-1,4-benzodioxipin-5-one

Ring-opening polymerization Aromatic-aliphatic polyester Sustainable polymer chemistry

2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB; CAS 22891-52-7; C₉H₈O₃; MW 164.16) is a seven-membered cyclic ester featuring a benzene ring fused to a 1,4-dioxepin-5-one ring system. The compound is commercially available as a white to pale-yellow low-melting solid (mp 29–31 °C, bp 178–184 °C/15 mmHg, nD²⁰ 1.5580, Beilstein Registry Number at 98% purity from major laboratory suppliers.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 22891-52-7
Cat. No. B1596584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-5h-1,4-benzodioxipin-5-one
CAS22891-52-7
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2
InChIKeyPYVNMBGWXYJCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) CAS 22891-52-7: Chemical Identity, Commercial Availability, and Dual-Function Procurement Profile


2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB; CAS 22891-52-7; C₉H₈O₃; MW 164.16) is a seven-membered cyclic ester featuring a benzene ring fused to a 1,4-dioxepin-5-one ring system. The compound is commercially available as a white to pale-yellow low-melting solid (mp 29–31 °C, bp 178–184 °C/15 mmHg, nD²⁰ 1.5580, Beilstein Registry Number 4464) at 98% purity from major laboratory suppliers . This heterocyclic scaffold serves two distinct, high-value functions supported by independent peer-reviewed evidence: (i) as the first monomer demonstrated to introduce an aromatic ring directly into a polyester backbone via controlled ring-opening polymerization (ROP), yielding poly(2-(2-hydroxyethoxy)benzoate) (P2HEB) with a thermoreversible monomer–polymer equilibrium [1]; and (ii) as the core intermediate for synthesizing benzodioxepin-containing 5-fluorouracil O,N-acetals and purine derivatives with demonstrated antiproliferative activity against the MCF-7 human breast cancer cell line [2].

Why ε-Caprolactone, Lactide, or Benzoxathiepin Analogs Cannot Replace 2,3-Dihydro-5H-1,4-benzodioxepin-5-one in ROP-Based Polymer Design or Anticancer Scaffold Campaigns


The 2,3-DHB monomer is structurally and functionally non-interchangeable with common cyclic ester monomers such as ε-caprolactone or lactide. It is uniquely established as the only cyclic ester monomer that incorporates an aromatic ring directly into the polyester backbone via ROP, enabling a thermoreversible monomer–polymer equilibrium that supports selective, cyclable depolymerization to pristine monomer—a behavior explicitly shown not to occur with poly(lactic acid) under identical catalytic conditions (MeAl[salen], 60 °C, toluene) [1]. In medicinal chemistry, the benzodioxepin O,O-acetal scaffold cannot be substituted with its isosteric benzoxathiepin (ring O→S) or benzoxazepin (ring O→N) analogs without fundamentally altering the anticancer mechanism: 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-5-fluorouracil derivatives function as direct antiproliferative agents inducing G₀/G₁ cell cycle arrest, whereas the corresponding sulfur isostere (compound 42) acts as a 5-FU prodrug with S-phase arrest and an IC₅₀ of 5.4 μM against MCF-7 cells [2][3]. The commercial 2,3-DHB monomer also carries distinct physical specifications (mp 29–31 °C, 98% purity) that are procurement-relevant for reproducible ROP kinetics.

Quantitative Differentiation Evidence for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (CAS 22891-52-7) Against Closest Analogs and In-Class Comparators


Evidence 1: First Cyclic Ester Monomer Enabling Aromatic Ring Incorporation into the Polyester Backbone via Controlled ROP

In the foundational 2016 study by MacDonald and Shaver, 2,3-DHB underwent aluminium salen-catalyzed ROP to produce poly(2-(2-hydroxyethoxy)benzoate) (P2HEB)—the first polyester with an aromatic ring in the backbone prepared via cyclic ester ROP [1]. This achievement is contrasted against the entire prior body of cyclic ester ROP literature, in which all polymers (e.g., PLA from lactide, PCL from ε-caprolactone, polyhydroxyalkanoates from β-butyrolactone) possessed exclusively aliphatic backbones [2]. Under optimized conditions (MeAl[salen], toluene, 60 °C, 4 h, [M]₀/[Al]₀/[BnOH]₀ = 100:1:1), 2,3-DHB reached 92% monomer conversion with Mn = 13,000 g/mol and a dispersity Đ = 1.08. Higher molecular weights were accessible at 50 °C: with [M]₀/[Al]₀ = 200:1, 88% conversion yielded Mn = 25,210 (Đ = 1.10); at 500:1, 78% conversion produced Mn = 52,050 (Đ = 1.11) [1]. Room-temperature polymerization (22 °C) was also demonstrated, achieving 80–85% conversion with Đ = 1.11–1.13 [1]. Critically, the polymerization is thermoreversible: higher temperatures (≥70 °C) shift the equilibrium toward monomer, a property not observed in lactide or ε-caprolactone ROP [1].

Ring-opening polymerization Aromatic-aliphatic polyester Sustainable polymer chemistry Monomer design

Evidence 2: Selective, Cyclable Depolymerization to Pristine Monomer vs. Non-Selective Degradation in PLA and PCL Systems

P2HEB undergoes clean, selective depolymerization back to 2,3-DHB monomer with >90% recovery when treated with MeAl[salen] (1.4 mol%) in toluene at 60 °C for 12 hours, with no detectable oligomeric by-products [1]. This behavior is explicitly distinguished from poly(lactic acid), which does not undergo selective depolymerization under identical conditions with the same catalyst system [1]. A one-pot polymerization–depolymerization–repolymerization cycle was demonstrated: initial ROP at [2,3-DHB]₀ = 4.1 M achieved 82% conversion to P2HEB; dilution with toluene to an apparent [2,3-DHB]₀ of 0.2 M shifted the equilibrium to 94:6 monomer-to-polymer ratio; reconcentration in vacuo and reheating to 60 °C restored 84% polymer conversion with maintained low dispersity, confirming full reversibility without degradation [1]. The equilibrium monomer concentration [2,3-DHB]eq was determined to be 0.36 M at 60 °C in toluene by both forward polymerization and reverse depolymerization methods, with excellent agreement [1]. Using TBD organocatalyst, the opposite behavior was observed (≤5% monomer recovery), highlighting the essential role of the aluminium salen catalyst in enabling selective depolymerization [1].

Chemical recycling Circular plastics economy Depolymerization selectivity Monomer-polymer equilibrium

Evidence 3: Mechanistic Divergence in Anticancer Activity—G₀/G₁ Arrest of Benzodioxepin-5-FU Derivatives vs. S-Phase Prodrug Activity of Benzoxathiepin Isosteres

A deliberate isosteric replacement study across the benzannelated seven-membered O,O-acetal series established that the benzodioxepin scaffold imparts a mechanistically distinct anticancer profile [1][2][3]. The prototype (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-5-fluorouracil (compound 5) and its 7-methoxy analog (compound 6) were the most potent inhibitors of MCF-7 human breast cancer cell growth in the series, functioning as direct antiproliferative agents that accumulate cells in the G₀/G₁ phase—a mechanism consistent with a drug per se rather than a prodrug [1]. When the benzodioxepin ring oxygen at position 1 was replaced by sulfur (benzoxathiepin series), the resulting compound 42 exhibited an IC₅₀ of 5.4 μM against MCF-7 but operated through a fundamentally different mechanism: S-phase cell cycle arrest, identical to the behavior of Ftorafur, the established 5-FU prodrug [2]. The benzoxazepin (O→N) series further diverged, requiring different synthetic conditions (palladium–copper catalysis with cuprous iodide/triethylamine in acetonitrile) and yielding 3-arylidene derivatives in 61–83% yields as a parallel but distinct compound class [3]. The (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil analog DBDU (the de-fluorinated derivative) confirmed the scaffold's direct activity: at 5 μM, it decreased cyclin D1 and Cdk1 while increasing p21 and p27, with p53-independent apoptosis [4].

Anticancer drug discovery 5-Fluorouracil prodrugs Cell cycle arrest Isosteric replacement

Evidence 4: Polymer Thermal Property Tuning Across a 91 °C Tg Range via Substitution on the 2,3-DHB Monomer Platform

The 2,3-DHB monomer scaffold enables systematic tuning of polymer thermal properties through straightforward substitution chemistry without altering the core ROP mechanism. The unsubstituted P2HEB homopolymer exhibits a glass transition temperature (Tg) of approximately 27 °C with crystallization ability upon cooling from the melt [1]. Alkyl substitution at the monomer 3-position produces P(DHB-Me) with Tg = 65 °C and P(DHB-Et) with Tg = 49 °C, while onset thermal decomposition temperatures (Td, 5% weight loss) range from 336–349 °C for the substituted variants—a ~160 °C improvement over unsubstituted P(DHB) (Td ≈ 190 °C) [2]. Extension to naphthalene-fused monomers elevates Tg to 118 °C for P(DHN-Me) and 100 °C for P(DHN-Et) [2]. Meta-substitution on the aromatic ring of 2,3-DHB with electron-withdrawing groups (e.g., –Cl, –Br, –NO₂) tunes Tg across a 29.7 °C to 60.7 °C range while also accelerating both polymerization and depolymerization kinetics, with selective monomer recovery achieved in 10 min at 110 °C for the substituted variants [3]. Mechanical properties are equally tunable: P(DHB-Me) behaves as a stiff, strong material (σB = 33.69 ± 5.39 MPa, E = 2.17 ± 0.36 GPa, εB = 10.91 ± 2.15%), whereas P(DHB-Et) displays ductile behavior with elongation at break εB = 762.63 ± 94.40% [2].

Glass transition temperature Thermal stability Structure-property relationships Semiaromatic polyester

Evidence 5: In Vivo Tolerability of the Benzodioxepin-Derived DBDU—De-Risking the Scaffold for Preclinical Anticancer Development

The benzodioxepin-uracil derivative DBDU [(RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil] demonstrated a favorable in vivo safety profile that supports the 2,3-DHB scaffold as a viable starting point for preclinical development: intravenous administration at 50 mg/kg twice weekly for 5 weeks (cumulative dose 500 mg/kg) induced neither observable toxicity nor mortality in mice [1]. At the mechanistic level, 5 μM DBDU treatment of MCF-7 cells decreased cyclin D1 and Cdk1 protein expression while upregulating p21 and p27, with RT-PCR confirmation that cyclin D1 downregulation occurred at the transcriptional level [1]. DNA fragmentation assays demonstrated apoptosis induction, and the G₀/G₁ arrest was shown to be irreversible, with cells proceeding to apoptosis in a p53-independent manner [1]. This tolerability profile contrasts meaningfully with the well-documented clinical toxicity of 5-fluorouracil, which limits its therapeutic utility despite potent antitumor activity and has motivated extensive prodrug development programs, including the benzannelated 5-FU O,N-acetal series for which 2,3-DHB serves as the key intermediate [2].

In vivo tolerability Preclinical toxicology Breast cancer Cyclin-dependent kinase

Evidence-Backed Application Scenarios for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (CAS 22891-52-7) in Polymer Science and Medicinal Chemistry


Scenario A: Sustainable Polymer R&D Targeting Closed-Loop Chemically Recyclable Aromatic-Aliphatic Polyesters

Research groups developing next-generation sustainable polymers with intrinsic chemical recyclability should procure 2,3-DHB as the foundational monomer. Unlike ε-caprolactone or lactide, 2,3-DHB is the only commercially available cyclic ester that introduces aromatic character into the polyester backbone via ROP while retaining a thermoreversible monomer–polymer equilibrium [1]. The same aluminium salen catalyst (MeAl[salen]) mediates both polymerization (50–60 °C, 4–24 h, up to 92% conversion, Đ = 1.07–1.11) and selective depolymerization back to pristine monomer (>90% recovery, no oligomers), enabling repeated polymerization–depolymerization cycling without catalyst switching or monomer re-synthesis [1]. The copolymerization capability with L-lactide and rac-β-butyrolactone to produce AB diblock and ABA triblock copolymers has been demonstrated, expanding accessible morphologies [1][2]. Thermal and mechanical properties are tunable across a wide performance window through established monomer substitution chemistry (Tg from 27 °C to 118 °C; elongation at break from ~11% to >760%) without changing the core ROP protocol [3].

Scenario B: Medicinal Chemistry Campaigns Targeting Direct-Acting Anticancer Agents with G₀/G₁ Cell Cycle Arrest Mechanism

Medicinal chemistry teams pursuing novel anticancer agents that function as direct antiproliferative drugs (rather than prodrugs) should select 2,3-DHB as the key intermediate for constructing the benzodioxepin O,O-acetal scaffold. The 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-5-fluorouracil derivatives (compounds 5 and 6) were the most potent MCF-7 growth inhibitors in the benzannelated seven-membered series and uniquely induce G₀/G₁ cell cycle arrest as drugs per se, in contrast to the sulfur isostere (benzoxathiepin, IC₅₀ = 5.4 μM) which acts as a 5-FU prodrug with S-phase arrest [4][5]. The de-fluorinated analog DBDU validated the scaffold's intrinsic activity at 5 μM (cyclin D1/Cdk1 downregulation, p21/p27 upregulation, p53-independent apoptosis) and demonstrated in vivo tolerability at 50 mg/kg IV twice weekly for 5 weeks without toxicity [6]. Microwave-assisted synthetic protocols for attaching purine bases to the benzodioxepin C3 position have been developed, enabling regiospecific access to N-7′ or N-9′ purine isomers for expanded structure–activity relationship studies [7].

Scenario C: Development of UV-Blocking, Optically Transparent Biodegradable Copolymers for Packaging and Biomedical Applications

Formulators seeking biodegradable materials with combined UV-filtering and optical transparency properties should consider 2,3-DHB as a comonomer with L-lactide. Block copolymerization of 2,3-DHB with poly(L-lactic acid) (PLA) as a macroinitiator yields PLA-b-P2HEB diblock and PLA-b-P2HEB-b-PLA triblock copolymers that exhibit dramatically improved optical properties compared to either homopolymer alone: the copolymers block both UV-A and UV-B radiation while maintaining greater optical transparency than physical blends, which suffer from macro-phase separation and property deterioration [8]. The P2HEB block retains its selective chemical degradability (catalytic depolymerization to 2,3-DHB monomer), while the PLA block is susceptible to enzymatic degradation by proteinase K, enabling dual-mode degradation profiles [8]. The thermal properties of the copolymer are intermediate between the two homopolymers, with the PLA block raising the effective Tg above that of P2HEB alone (~27 °C) [8].

Scenario D: Academic and Industrial Research on Monomer–Polymer Equilibrium Thermodynamics and Depolymerization Kinetics

The 2,3-DHB/P2HEB system serves as an experimentally tractable model for studying the thermodynamics and kinetics of monomer–polymer equilibrium in cyclic ester ROP. The well-defined equilibrium monomer concentration ([2,3-DHB]eq = 0.36 M at 60 °C in toluene with MeAl[salen]) has been independently determined by both forward polymerization and reverse depolymerization approaches with excellent agreement, and the ceiling temperature can be precisely manipulated through concentration, temperature, and substitution effects [1][3]. Meta-substituted 2,3-DHB derivatives exhibit accelerated polymerization and depolymerization kinetics that correlate with the electronic nature of the substituent (electron-withdrawing groups increase rates), with selective monomer recovery achievable in as little as 10 min at 110 °C [3]. These features make the 2,3-DHB system uniquely suited for systematic thermodynamic studies that inform the rational design of future chemically recyclable polymers, a research area of rapidly growing industrial and environmental importance [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-5h-1,4-benzodioxipin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.